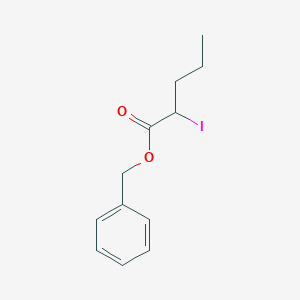
9-(4-Azidobutyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Azidobutyl)-9H-carbazole: is an organic compound that features a carbazole core with a 4-azidobutyl substituent. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. The azide group in this compound introduces unique reactivity, making it a valuable intermediate in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Azidobutyl)-9H-carbazole typically involves the introduction of the azidobutyl group to the carbazole core. One common method is the nucleophilic substitution reaction where a halogenated butyl derivative reacts with sodium azide to form the azidobutyl group. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the presence of the azide group, which can be explosive under certain conditions.
化学反応の分析
Types of Reactions:
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the azide group.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products:
Oxidation: Formation of nitrenes which can further react to form various products.
Reduction: Formation of primary amines.
Substitution: Formation of triazoles in click chemistry reactions.
科学的研究の応用
Chemistry: 9-(4-Azidobutyl)-9H-carbazole is used as a building block in the synthesis of more complex molecules. Its azide group allows for versatile modifications through click chemistry, making it valuable in materials science and polymer chemistry.
Biology: In biological research, this compound can be used to label biomolecules through bioorthogonal reactions. The azide group reacts selectively with alkynes in living systems without interfering with native biochemical processes.
Medicine: Potential applications in drug development include the synthesis of bioactive molecules. The carbazole core is known for its pharmacological properties, and the azidobutyl group can be used to introduce functional groups that enhance biological activity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as light-emitting diodes (LEDs) and organic photovoltaics, due to its electronic properties.
作用機序
The mechanism of action of 9-(4-Azidobutyl)-9H-carbazole largely depends on the specific application. In chemical reactions, the azide group can form highly reactive nitrenes, which can insert into C-H bonds or participate in cycloaddition reactions. In biological systems, the azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules.
類似化合物との比較
9-(4-Bromobutyl)-9H-carbazole: Similar structure but with a bromobutyl group instead of an azidobutyl group.
9-(4-Aminobutyl)-9H-carbazole: The azide group is reduced to an amine.
9-(4-Alkynylbutyl)-9H-carbazole: The azide group is replaced with an alkynyl group, useful in click chemistry.
Uniqueness: The presence of the azide group in 9-(4-Azidobutyl)-9H-carbazole provides unique reactivity that is not present in its analogs. This makes it particularly valuable in click chemistry and bioorthogonal reactions, where selective and efficient modifications are required.
特性
CAS番号 |
917501-68-9 |
|---|---|
分子式 |
C16H16N4 |
分子量 |
264.32 g/mol |
IUPAC名 |
9-(4-azidobutyl)carbazole |
InChI |
InChI=1S/C16H16N4/c17-19-18-11-5-6-12-20-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12H2 |
InChIキー |
PQEOXNOPPRQAKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)

![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)





![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)

